molecular formula C14H14BrNO3 B1441209 tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate CAS No. 921125-94-2

tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate

Cat. No.: B1441209
CAS No.: 921125-94-2
M. Wt: 324.17 g/mol
InChI Key: PSTUNHJGXRGWHV-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a formyl group attached to the indole ring

Scientific Research Applications

tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification. One common method starts with the bromination of 3-formylindole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-4-formylindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products:

  • Substituted indoles, carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • tert-Butyl 3-formyl-1H-indole-1-carboxylate
  • tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine and formyl groups on the indole ring. This unique structure can lead to distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-bromo-4-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-10(15)12-9(8-17)5-4-6-11(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTUNHJGXRGWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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